2-(Phenylamino)thiazolo[4,5-B]pyridine-5,7-diol
Description
2-(Phenylamino)thiazolo[4,5-B]pyridine-5,7-diol is a heterocyclic compound featuring a thiazole ring fused to a pyridine scaffold, with hydroxyl groups at positions 5 and 7 and a phenylamino substituent at position 2. This structure combines aromatic, hydrogen-bonding, and nucleophilic functionalities, making it a candidate for diverse biological applications, including anticancer, anti-inflammatory, and antioxidant activities . Its synthesis typically involves nucleophilic substitution and functionalization of the thiazolo[4,5-b]pyridine core, leveraging active methylene groups or hydrazide intermediates for further derivatization .
Properties
IUPAC Name |
2-anilino-7-hydroxy-4H-[1,3]thiazolo[4,5-b]pyridin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2S/c16-8-6-9(17)14-11-10(8)18-12(15-11)13-7-4-2-1-3-5-7/h1-6H,(H3,13,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKHDZFUFMQWFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC3=C(S2)C(=CC(=O)N3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylamino)thiazolo[4,5-B]pyridine-5,7-diol typically involves the annulation of a thiazole ring to a pyridine ring. One common method includes the condensation of thiazolidinone with aldehydes followed by a Michael addition . Another approach involves the use of multicomponent reactions, which are environmentally friendly and efficient .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as multicomponent reactions and the use of benign solvents, are likely to be employed to ensure scalability and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-(Phenylamino)thiazolo[4,5-B]pyridine-5,7-diol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: This reaction can modify the electronic properties of the compound, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
2-(Phenylamino)thiazolo[4,5-B]pyridine-5,7-diol has a broad spectrum of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential as an antimicrobial and anti-inflammatory agent.
Industry: It is used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(Phenylamino)thiazolo[4,5-B]pyridine-5,7-diol involves its interaction with various molecular targets. For instance, it can act as a phosphoinositide 3-kinase inhibitor, binding to the kinase through key hydrogen bonds . This interaction can modulate signaling pathways involved in cell growth and survival, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Biological Activity
2-(Phenylamino)thiazolo[4,5-B]pyridine-5,7-diol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a thiazole ring with a pyridine moiety, which is significant for various pharmacological applications. The following sections will detail its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific biochemical pathways. Notably:
- Target Enzymes : This compound has been identified as a potent inhibitor of phosphoinositide 3-kinases (PI3K), which play critical roles in cellular functions such as growth and metabolism. Its IC50 values indicate strong inhibitory effects, with some analogs reaching nanomolar concentrations .
- Histamine Receptor Antagonism : It has also demonstrated activity as a histamine H3 receptor antagonist, which may have implications for conditions like allergies and neurological disorders .
Pharmacological Properties
The compound exhibits a range of pharmacological activities:
- Antitumor Activity : Studies have shown that derivatives of this compound can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines .
- Antimicrobial Effects : Preliminary evaluations suggest potential antimicrobial properties against both bacterial and fungal strains .
- Anti-inflammatory Properties : The compound has been explored for its ability to modulate inflammatory responses, making it a candidate for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:
- Substituent Effects : The presence of electron-withdrawing groups on the phenyl ring enhances the inhibitory potency against PI3K. For instance, modifications that introduce sulfonamide functionalities significantly increase activity .
- Core Structure Importance : The thiazolo-pyridine core is essential for maintaining biological activity; alterations to this structure can lead to a marked decrease in potency .
Synthesis and Evaluation
A series of studies have synthesized various analogs of this compound to evaluate their biological activities:
- Study on PI3K Inhibition :
- Antimicrobial Activity Assessment :
Data Table: Biological Activities and IC50 Values
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
